molecular formula C13H11F3N2O B14770261 3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one

3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one

Cat. No.: B14770261
M. Wt: 268.23 g/mol
InChI Key: WTNPYUMIJYLUTL-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of an amino group, a methyl group, and a trifluoromethyl-substituted phenyl group attached to a pyridinone ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridinone Ring: Starting from a suitable pyridine derivative, the pyridinone ring can be formed through cyclization reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Amination and Methylation: The amino and methyl groups can be introduced through nucleophilic substitution reactions using appropriate amines and methylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could target the pyridinone ring or the trifluoromethyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group often enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-5-phenylpyridin-2(1H)-one: Lacks the trifluoromethyl group, which may result in different biological activity and properties.

    3-Amino-1-methyl-5-(4-fluorophenyl)pyridin-2(1H)-one: Contains a fluorine atom instead of a trifluoromethyl group, potentially altering its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-1-methyl-5-(3-(trifluoromethyl)phenyl)pyridin-2(1H)-one makes it unique, as this group can significantly influence the compound’s lipophilicity, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

3-amino-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-2-one

InChI

InChI=1S/C13H11F3N2O/c1-18-7-9(6-11(17)12(18)19)8-3-2-4-10(5-8)13(14,15)16/h2-7H,17H2,1H3

InChI Key

WTNPYUMIJYLUTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)N)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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